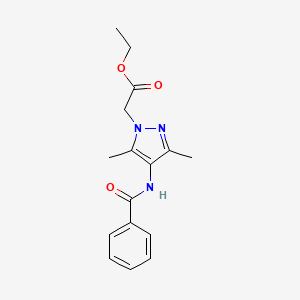![molecular formula C21H36N2O4 B5966854 1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B5966854.png)
1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes diethylamino, methoxy, and oxan-4-ylmethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and yield while minimizing costs and environmental impact. These methods often involve large-scale reactions with optimized conditions to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and result in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol include other phenoxypropanolamines and related derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
1-(diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-4-23(5-2)15-19(24)16-27-21-12-18(6-7-20(21)25-3)14-22-13-17-8-10-26-11-9-17/h6-7,12,17,19,22,24H,4-5,8-11,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUYPRDUWPSTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)CNCC2CCOCC2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-5-[6-[(2-methylcyclohexyl)amino]pyridazin-3-yl]benzenesulfonamide](/img/structure/B5966772.png)
![2-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE](/img/structure/B5966778.png)
![1-[3-oxo-3-[2-(2-phenylethyl)morpholin-4-yl]propyl]piperidin-2-one](/img/structure/B5966783.png)
![7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966788.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B5966801.png)
![N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5966802.png)
![4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5966811.png)

![2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B5966825.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5966836.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5966840.png)

![N-cyclopropyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5966856.png)
![4-(4-ethoxybenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B5966861.png)
